molecular formula C17H16N4O7S B14920516 (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B14920516
M. Wt: 420.4 g/mol
InChI Key: JQSYCRFQGGCESX-UHFFFAOYSA-N
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Description

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that features a piperazine ring substituted with nitrophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzoyl chloride with 4-(4-nitrophenylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: Amino derivatives of the original compound

    Substitution: Various substituted derivatives depending on the electrophile used

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-nitrophenyl){4-[(2-methoxyphenyl)piperazin-1-yl]methanone
  • (2-Furyl){4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl}methanone

Uniqueness

(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C17H16N4O7S

Molecular Weight

420.4 g/mol

IUPAC Name

(2-nitrophenyl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C17H16N4O7S/c22-17(15-3-1-2-4-16(15)21(25)26)18-9-11-19(12-10-18)29(27,28)14-7-5-13(6-8-14)20(23)24/h1-8H,9-12H2

InChI Key

JQSYCRFQGGCESX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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